Product packaging for D-Fructose 1-phosphate disodium salt(Cat. No.:)

D-Fructose 1-phosphate disodium salt

Cat. No.: B15497342
M. Wt: 304.10 g/mol
InChI Key: ZWRAEINUXILZBD-UHFFFAOYSA-L
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Description

D-Fructose 1-phosphate disodium salt (F1P, CAS 71662-09-4) is a phosphorylated monosaccharide critical in carbohydrate metabolism. It serves as an intermediate in pathways such as fructose and mannose metabolism, glycogen synthesis, and bacterial phosphotransferase systems (PTS) . Structurally, it consists of fructose with a phosphate group esterified at the 1-position, forming a disodium salt for enhanced solubility and stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Na2O9P B15497342 D-Fructose 1-phosphate disodium salt

Properties

IUPAC Name

disodium;(3,4,5,6-tetrahydroxy-2-oxohexyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRAEINUXILZBD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Role in Metabolism : F1P is a substrate for fructokinase in the liver and is implicated in glycogen synthase activation .
  • Applications : Used in enzyme assays (e.g., fructose 1-phosphate kinase), metabolic studies, and yeast glycogen regulation .
  • Physical Characteristics : Colorless crystalline powder, hygroscopic, and highly water-soluble .

Comparison with Similar Phosphorylated Sugars

Structural Differences

Phosphorylated sugars differ in the position of phosphate groups and stereochemistry, influencing their metabolic roles:

  • F1P: Phosphate at C1 of β-D-fructofuranose .
  • D-Fructose 6-phosphate (F6P) : Phosphate at C6; involved in glycolysis .
  • D-Fructose 1,6-bisphosphate (F1,6BP) : Phosphates at C1 and C6; a glycolytic intermediate .
  • α-D-Galactose 1-phosphate (Gal1P) : Phosphate at C1 of α-D-galactose; linked to galactosemia .

Metabolic Pathways and Enzymatic Specificity

Compound Metabolic Pathway Key Enzymes Regulatory Factors
F1P Fructose PTS, glycogen synthesis Fructokinase, fructose 1-phosphate kinase K⁺ activation
F6P Glycolysis, gluconeogenesis Phosphofructokinase, glucose-6-phosphate isomerase ATP inhibition
F1,6BP Glycolysis, Calvin cycle Aldolase, fructose bisphosphatase AMP/ADP stimulation
Gal1P Galactose metabolism Galactose-1-P uridylyltransferase UDP-glucose dependency
  • F1P vs. F6P : F1P is primarily catabolized via the PTS system in bacteria, while F6P is a glycolytic intermediate. F1P kinase (EC 2.7.1.3) is distinct from phosphofructokinase (EC 2.7.1.11), which acts on F6P .
  • F1P vs. F1,6BP: F1,6BP is a bisphosphate critical for aldolase-mediated cleavage in glycolysis, whereas F1P is a monophosphate substrate for specialized kinases .

Solubility and Stability

Compound Salt Form Solubility (Water) Storage Conditions
F1P Disodium salt High Dry, -20°C, avoid moisture
F6P Disodium salt hydrate High 2–8°C, desiccated
F1,6BP Trisodium salt hydrate Moderate -20°C
Gal1P Dipotassium salt pentahydrate Moderate Room temperature

Key Research Findings

  • Enzyme Specificity : F1P kinase from Aerobacter aerogenes is activated by K⁺ but unaffected by Na⁺, contrasting with F6P kinases reliant on Mg²⁺ .
  • Metabolic Dysregulation : In Δlmgt promastigotes, F1P absence correlates with disrupted fructose metabolism, highlighting its pathway specificity .
  • Therapeutic Relevance: F1P accumulation in hereditary fructose intolerance underscores its diagnostic utility .

Q & A

Q. What are the recommended storage conditions and handling protocols for D-fructose 1-phosphate disodium salt to ensure stability in experimental settings?

this compound should be stored at −20°C in a tightly sealed container to prevent moisture absorption, as it is hygroscopic . Prior to use, allow the reagent to equilibrate to room temperature in a desiccator to minimize hydrolysis. For handling, wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact, and work in a well-ventilated fume hood if large quantities are involved .

Q. How is this compound utilized in reconstituting glycogen metabolism pathways in vitro?

The compound serves as a substrate for enzymes like aldolase and kinases involved in glycogen synthesis. For example, it can be added to reaction mixtures containing ATP, Mg²⁺, and purified enzymes (e.g., phosphofructokinase) to study flux through glycolysis or gluconeogenesis. Buffers such as HEPES (pH 7.5) or Tris-HCl (pH 8.0) are typically used, with monitoring via coupled assays (e.g., NADH oxidation) .

Q. What methods are recommended to verify the purity of commercial this compound batches?

Purity can be assessed via enzymatic assays using specific kinases (e.g., fructokinase) to measure substrate conversion rates. Alternatively, HPLC with a refractive index detector or ion-exchange chromatography can quantify impurities like free phosphate or fructose. Certificates of Analysis (CoA) from suppliers should include acidimetric titration data (e.g., ≥95% purity) and residual moisture content .

Advanced Research Questions

Q. How should researchers design kinetic assays to study allosteric regulation of pyruvate kinase by this compound?

Use a lactate dehydrogenase-coupled assay in 96-well plates with varying concentrations of phosphoenolpyruvate (PEP, 0–10 mM) and effector (D-fructose 1-phosphate, 0–5 mM). Include 10 mM MgCl₂, 2 mM ADP, and 0.18 mM NADH in HEPES buffer (pH 7.5). Monitor A340 nm to calculate Kapp-PEP and effector-dependent shifts in enzyme affinity. Mutagenesis of putative binding residues (e.g., Arg/Lys in the allosteric site) can validate mechanistic hypotheses .

Q. How can contradictory data on enzyme inhibition constants (Ki) for this compound be resolved across studies?

Discrepancies often arise from differences in buffer ionic strength, enzyme sources (e.g., mammalian vs. bacterial isoforms), or assay temperatures. Standardize conditions (e.g., 50 mM HEPES, 30°C) and validate enzyme activity via control substrates (e.g., fructose 6-phosphate). Replicate experiments with purified vs. partially purified protein to rule out interference from ammonium sulfate or contaminants .

Q. What isotopic labeling strategies are feasible for tracing this compound in metabolic flux analysis?

While direct isotopic forms (e.g., ¹³C or ²H) are not commercially documented for this compound, researchers can synthesize labeled derivatives using [U-¹³C]-fructose and ATP-γ-³²P in enzymatic reactions. Alternatively, track downstream metabolites (e.g., ³H-labeled glycerol-3-phosphate) via LC-MS in cell lysates after administering the compound .

Q. How does this compound interact with non-canonical enzymes, such as bacterial aldolases, in comparative studies?

Perform activity screens with purified aldolases from diverse organisms (e.g., E. coli vs. human). Use 10 mM substrate in Tris-HCl (pH 7.4) with 2 mM EDTA, and measure cleavage products (dihydroxyacetone phosphate/glyceraldehyde) via colorimetric assays (e.g., Seliwanoff’s reagent). Structural docking simulations can predict binding affinity differences due to active-site residues (e.g., Zn²⁺ coordination in metallo-aldolases) .

Methodological Notes

  • Buffering Systems : Avoid phosphate buffers in enzymatic studies to prevent interference with substrate phosphorylation.
  • Thermodynamic Data : Standard Gibbs free energy (ΔG°') for fructose 1-phosphate hydrolysis is −13.8 kJ/mol, critical for modeling pathway thermodynamics .
  • Safety : Neutralize spills with 10% sodium bicarbonate and dispose of waste via approved biohazard protocols for phosphorylated compounds .

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